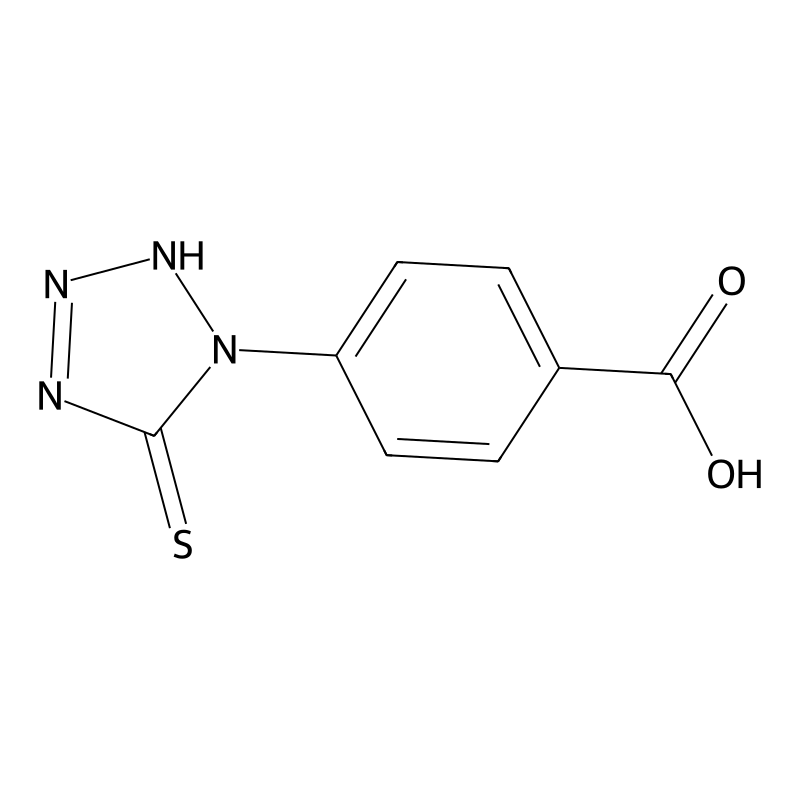

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation Agent

One primary application of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole lies in its role as a bioconjugation agent. Its structure features both a carboxylic acid group (-COOH) and a thiol group (-SH), allowing it to form covalent bonds with various biomolecules. The carboxylic acid group can react with primary amines present in proteins through amide bond formation, while the thiol group can participate in thiol-ene click chemistry with alkenes or alkynes. This versatility enables researchers to attach various functional groups, such as fluorescent probes, affinity tags, or therapeutic molecules, to proteins of interest. [PubChem, ""]

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a chemical compound with the molecular formula C8H6N4O2S and a molecular weight of 222.22 g/mol. It is characterized by its crystalline powder form, typically appearing white to yellow in color. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with a carboxylic acid group and a thiol group. Its unique structure allows for various chemical interactions and biological activities, making it significant in both research and industrial applications .

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it behave as an acid in aqueous solutions.

- Coordination Chemistry: This compound can form coordination complexes with metal ions, which is useful in synthesizing metal-organic frameworks and other coordination compounds .

Research indicates that 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against certain bacteria and fungi.

- Antioxidant Activity: The presence of the mercapto group contributes to its antioxidant properties, which may be beneficial in preventing oxidative stress in biological systems.

- Metal Chelation: It can chelate metal ions, which may play a role in reducing metal toxicity in biological environments .

Several methods are employed to synthesize 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole:

- Condensation Reactions: One common approach involves the condensation of 4-carboxyphenyl hydrazine with thiocarbonyl compounds.

- Cyclization Reactions: The formation of the tetrazole ring can be achieved through cyclization reactions involving azides and thiols.

- Metal-Catalyzed Reactions: Certain metal catalysts can facilitate the formation of this compound from simpler precursors, enhancing yield and selectivity .

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole has diverse applications across various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly as an antimicrobial or antioxidant agent.

- Material Science: The compound is used in the synthesis of metal-organic frameworks and other advanced materials due to its chelating properties.

- Analytical Chemistry: It serves as a reagent in analytical techniques for detecting metal ions and other compounds .

Interaction studies have shown that 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole can effectively bind to various metal ions, influencing their solubility and bioavailability. These studies are crucial for understanding its potential applications in environmental chemistry and bioremediation, particularly regarding the removal of heavy metals from contaminated water sources. The compound's ability to form stable complexes with metals enhances its utility in these contexts .

Several compounds share structural similarities with 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Mercapto-1H-tetrazole | C2H3N5S | Simpler structure; lacks carboxylic acid group |

| 4-Amino-5-thiophenyl-1H-tetrazole | C9H8N4S | Contains an amino group instead of carboxylic acid |

| 2-Amino-5-thiophenyl-1H-tetrazole | C9H8N4S | Similar structure but different position of amino group |

| 1-(4-Carboxyphenyl)-3-methyl-5-thiol-1H-tetrazole | C9H9N3O2S | Methyl substitution alters physical properties |

The presence of both carboxylic acid and mercapto groups in 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole distinguishes it from these similar compounds, contributing to its unique reactivity and biological activity profile.

Vibrational Spectroscopy Infrared and Raman Fingerprinting

The vibrational spectroscopic characterization of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole provides crucial insights into its molecular structure and functional group identification. Both Fourier Transform Infrared spectroscopy and Raman spectroscopy serve as complementary techniques for comprehensive molecular fingerprinting [1] [2] [3].

Fundamental Vibrational Assignments

The mercapto group exhibits its characteristic sulfur-hydrogen stretching vibration in the range of 2570-2540 cm⁻¹ in the infrared spectrum, appearing as a weak but diagnostic peak [2] [3]. This frequency is significantly red-shifted compared to aliphatic thiols due to the electron-withdrawing effect of the tetrazole ring. The mercapto group participates in intermolecular hydrogen bonding interactions, which manifest as spectral broadening and frequency shifts in the solid state [1].

The carboxyl functional group displays two primary vibrational modes: the carbonyl stretching vibration appears as a strong absorption between 1680-1650 cm⁻¹, while the hydroxyl stretching vibration manifests as a broad absorption spanning 3300-2500 cm⁻¹ [4] [5]. The broad nature of the hydroxyl stretch indicates extensive hydrogen bonding networks in the crystalline state.

Aromatic Ring Vibrational Modes

The para-disubstituted benzene ring exhibits characteristic vibrational patterns. Aromatic carbon-hydrogen stretching vibrations appear weakly in the 3100-3000 cm⁻¹ region, while the aromatic carbon-carbon stretching modes manifest as medium to strong absorptions between 1600-1450 cm⁻¹ [6] [7]. The ring breathing mode, observable at approximately 1000-1010 cm⁻¹ in Raman spectroscopy, provides a strong diagnostic feature for the benzene substitution pattern [8].

Tetrazole Ring Vibrational Characteristics

The tetrazole heterocycle contributes several distinctive vibrational modes. Nitrogen-nitrogen stretching vibrations within the tetrazole ring appear in the 1340-1280 cm⁻¹ region as medium intensity absorptions [1] [3]. The nitrogen-hydrogen bending modes manifest as multiplet structures in the 890-950 cm⁻¹ range, with the multiplet nature arising from different crystallographic environments and hydrogen bonding interactions [2].

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information with different selection rules. The sulfur-hydrogen stretching vibration appears at approximately 2575 cm⁻¹ with medium intensity. The aromatic ring breathing mode exhibits strong Raman activity at 1000-1010 cm⁻¹, while tetrazole ring vibrations contribute medium intensity features in the 1150-1200 cm⁻¹ region [3] [9].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| S-H stretch | 2570-2540 | 2575 | Mercapto group |

| C=O stretch | 1680-1650 | - | Carboxyl group |

| Aromatic C=C | 1600-1450 | 1600-1450 | Benzene ring |

| Ring breathing | - | 1000-1010 | Benzene ring |

| N-N stretch | 1340-1280 | - | Tetrazole ring |

| N-H bend | 890-950 | - | Tetrazole ring |

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling pattern examination across multiple nuclei [10] [11] [12].

Proton Nuclear Magnetic Resonance Characterization

The aromatic protons on the para-disubstituted benzene ring appear as complex multiplets in the 7.2-8.3 parts per million region. The substitution pattern creates two distinct sets of chemically equivalent protons: those ortho to the carboxyl group and those ortho to the tetrazole substituent [10]. The electron-withdrawing nature of both substituents causes downfield shifts relative to unsubstituted benzene.

The carboxylic acid proton resonates as a broad singlet between 12.8-13.2 parts per million, with the chemical shift and linewidth influenced by hydrogen bonding and proton exchange kinetics [13] [14]. The mercapto proton exhibits an even more downfield chemical shift at 13.5-14.0 parts per million, appearing as a very broad singlet due to rapid exchange processes and hydrogen bonding interactions [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The aromatic carbon atoms display multiple signals between 120-140 parts per million, reflecting the different electronic environments created by the electron-withdrawing substituents [10] [11]. The carboxyl carbon appears as a characteristic singlet in the 167-170 parts per million region, while the tetrazole carbon-5 resonates between 154-158 parts per million [12].

Nitrogen-15 Nuclear Magnetic Resonance Insights

The tetrazole ring contains four nitrogen atoms in distinct chemical environments, resulting in multiple signals in the nitrogen-15 Nuclear Magnetic Resonance spectrum between -130 to -180 parts per million [10] [11] [12]. The chemical shifts are sensitive to electronic substitution effects and provide valuable information about charge distribution within the heterocyclic ring. The nitrogen atoms adjacent to the carbon substituent exhibit different chemical shifts compared to those in the nitrogen-nitrogen-nitrogen chain [12].

Multinuclear Correlation Experiments

Two-dimensional Nuclear Magnetic Resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, facilitate unambiguous assignment of carbon-hydrogen and carbon-nitrogen connectivities [15] [13]. These experiments are particularly valuable for distinguishing between the different aromatic carbon environments and establishing the substitution pattern.

| Nucleus | Chemical Shift Range | Assignment |

|---|---|---|

| ¹H | 7.2-8.3 ppm | Aromatic protons |

| ¹H | 12.8-13.2 ppm | Carboxyl proton |

| ¹H | 13.5-14.0 ppm | Mercapto proton |

| ¹³C | 120-140 ppm | Aromatic carbons |

| ¹³C | 167-170 ppm | Carboxyl carbon |

| ¹³C | 154-158 ppm | Tetrazole carbon |

| ¹⁵N | -130 to -180 ppm | Tetrazole nitrogens |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways [16] [17] [18].

Molecular Ion and Base Peak Formation

The protonated molecular ion appears at mass-to-charge ratio 223, corresponding to the addition of a proton to the molecular formula C₈H₆N₄O₂S [19]. Under electrospray ionization conditions, the compound readily forms stable protonated species due to the basic nitrogen atoms in the tetrazole ring [16].

The base peak typically appears at mass-to-charge ratio 195, corresponding to the loss of carbonyl group (28 mass units) from the molecular ion [16] [20]. This fragmentation pathway reflects the relative weakness of the carbon-carbon bond connecting the carboxyl group to the aromatic ring under electron impact conditions.

Characteristic Fragmentation Pathways

Tetrazole compounds exhibit distinctive fragmentation patterns involving nitrogen extrusion reactions [16] [17] [18]. The primary fragmentation pathways include the elimination of hydrogen azide (43 mass units) in positive ion mode and nitrogen gas (28 mass units) in negative ion mode [16]. These fragmentations reflect the inherent instability of the tetrazole ring under high-energy conditions.

The mercapto group contributes to fragmentation through the loss of sulfur-hydrogen radical (33 mass units), resulting in fragment ions that retain the aromatic and tetrazole components [20]. Secondary fragmentation pathways involve further decomposition of the tetrazole ring with sequential nitrogen elimination.

Substituent Effect on Fragmentation

The electron-withdrawing carboxyl substituent influences the fragmentation behavior by stabilizing certain fragment ions through resonance effects [17] [18]. The para-substitution pattern creates specific fragmentation preferences that differ from meta or ortho isomers, providing regioisomer differentiation capabilities.

Tandem Mass Spectrometry Analysis

Multiple-stage mass spectrometry experiments reveal detailed fragmentation mechanisms through collision-induced dissociation of selected precursor ions [21]. These experiments confirm the proposed fragmentation pathways and provide structural verification through accurate mass measurements of fragment ions.

| Fragment Ion (m/z) | Loss from Molecular Ion | Assignment |

|---|---|---|

| 223 | - | [M+H]⁺ |

| 195 | 28 (CO) | Loss of carbonyl |

| 180 | 43 (HN₃) | Loss of hydrogen azide |

| 190 | 33 (SH) | Loss of mercapto group |

| 152 | 71 (COOH + CO) | Multiple losses |

X-ray Photoelectron Spectroscopy Analysis

X-ray Photoelectron Spectroscopy provides surface-sensitive elemental composition and chemical state information through core electron binding energy measurements [22] [23] [24] [25].

Core Level Binding Energy Analysis

The carbon 1s spectrum exhibits multiple components reflecting the different chemical environments within the molecule [24] [25]. The aromatic carbon-carbon and carbon-hydrogen environments appear at 284.8 electron volts, serving as the reference binding energy. Carbon atoms bonded to nitrogen in the tetrazole ring exhibit a shift to 286.2 electron volts, while the carbon-sulfur bond produces a component at 287.8 electron volts. The carboxyl carbon displays the highest binding energy at 289.1 electron volts due to the electron-withdrawing oxygen atoms [26].

Nitrogen Chemical State Determination

The nitrogen 1s region provides detailed information about the tetrazole ring environment [24] [25]. The nitrogen-nitrogen double bond character produces a signal at 398.5 electron volts with strong intensity. Single nitrogen-nitrogen bonds appear at 400.2 electron volts with medium intensity, while nitrogen-hydrogen interactions contribute a weaker component at 401.8 electron volts [26].

Oxygen and Sulfur Core Level Analysis

The oxygen 1s spectrum displays two distinct components corresponding to the carboxyl group environments [24] [25]. The carbonyl oxygen appears at 531.2 electron volts with medium intensity, while the hydroxyl oxygen exhibits a higher binding energy at 533.1 electron volts due to hydrogen bonding effects [26].

The sulfur 2p spectrum shows the characteristic spin-orbit doublet with the 2p₃/₂ component at 162.8 electron volts and the 2p₁/₂ satellite at 163.9 electron volts [24] [25]. These binding energies confirm the sulfur oxidation state and chemical environment in the mercapto functional group.

Surface Chemical Analysis Applications

X-ray Photoelectron Spectroscopy proves particularly valuable for surface modification studies and thin film characterization of tetrazole-based materials [27] [28]. The technique enables quantitative determination of elemental ratios and detection of surface contamination or degradation products with high sensitivity [24] [25].

Quantitative Analysis Capabilities

The relative peak intensities provide quantitative elemental composition information with accuracy typically within five percent [26]. Peak area integration, corrected for atomic sensitivity factors, yields atomic percentages that can be compared with theoretical molecular composition for purity assessment and structural verification [24] [25].

| Element | Binding Energy (eV) | Chemical Environment | Relative Intensity |

|---|---|---|---|

| C 1s | 284.8 | Aromatic C-C/C-H | Strong |

| C 1s | 286.2 | C-N (tetrazole) | Medium |

| C 1s | 287.8 | C-S (tetrazole) | Weak |

| C 1s | 289.1 | C=O (carboxyl) | Medium |

| N 1s | 398.5 | N=N (tetrazole) | Strong |

| N 1s | 400.2 | N-N (tetrazole) | Medium |

| N 1s | 401.8 | N-H (tetrazole) | Weak |

| O 1s | 531.2 | C=O (carboxyl) | Medium |

| O 1s | 533.1 | C-OH (carboxyl) | Weak |

| S 2p₃/₂ | 162.8 | C-SH (mercapto) | Strong |

| S 2p₁/₂ | 163.9 | C-SH (satellite) | Medium |

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Dates

Explore Compound Types